1,2,3,6,8-Pentachlorodibenzofuran
Overview
Description
Preparation Methods
1,2,3,6,8-Pentachlorodibenzofuran can be synthesized through various methods, including:
Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran in the presence of a catalyst under controlled conditions.
Reduction of Chlorinated o-Nitrodiphenyl Ethers: This method involves the reduction of chlorinated o-nitrodiphenyl ethers followed by internal diazo coupling.
Internal Cyclization: This method involves the internal cyclization of o-chloro substituted diphenyl ethers by either chemical or photolytic techniques.
Pyrolysis of Chlorinated Compounds: This method involves the pyrolysis of polychlorinated biphenyls, chlorinated phenols, and derived products.
Chemical Reactions Analysis
1,2,3,6,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, nucleophiles for substitution reactions, and reducing agents for reduction reactions. Major products formed from these reactions include hydroxylated derivatives, substituted dibenzofurans, and less chlorinated dibenzofurans .
Scientific Research Applications
1,2,3,6,8-Pentachlorodibenzofuran has several scientific research applications:
Environmental Studies: Due to its persistence and potential toxic effects, it is studied in environmental science to understand its impact and behavior in ecosystems.
Toxicology: It is used in toxicological studies to understand its effects on living organisms and its mechanism of toxicity.
Analytical Chemistry: It is used as a reference compound in analytical methods for detecting and quantifying polychlorinated dibenzofurans in various samples.
Mechanism of Action
1,2,3,6,8-Pentachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the expression of various genes . Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to various biochemical responses .
Comparison with Similar Compounds
1,2,3,6,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,4,7,8-Pentachlorodibenzofuran: This compound is more toxic and prevalent in the environment compared to this compound.
1,2,3,7,8-Pentachlorodibenzofuran: This compound has similar toxicological properties and environmental persistence.
2,3,7,8-Tetrachlorodibenzodioxin: This compound is often used as a reference for toxicity studies due to its high toxic equivalency factor.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and toxicity .
Properties
IUPAC Name |
1,2,3,6,8-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQJZOFUPXEZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232564 | |
Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-51-2 | |
Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20ZUZ4U0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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